molecular formula C23H33N3O B14217582 N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine CAS No. 627521-42-0

N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine

Cat. No.: B14217582
CAS No.: 627521-42-0
M. Wt: 367.5 g/mol
InChI Key: AHIQDBSKYIAMTO-UHFFFAOYSA-N
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Description

N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes both diphenylethyl and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is unique due to its combination of diphenylethyl and morpholinyl groups, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

627521-42-0

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-(3-morpholin-4-ylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C23H33N3O/c1-3-8-21(9-4-1)23(22-10-5-2-6-11-22)20-25-14-13-24-12-7-15-26-16-18-27-19-17-26/h1-6,8-11,23-25H,7,12-20H2

InChI Key

AHIQDBSKYIAMTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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